2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
Brand Name: Vulcanchem
CAS No.: 81058-27-7
VCID: VC21106054
InChI: InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1
SMILES: CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Molecular Formula: C26H43BrO9
Molecular Weight: 579.5 g/mol

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

CAS No.: 81058-27-7

Cat. No.: VC21106054

Molecular Formula: C26H43BrO9

Molecular Weight: 579.5 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide - 81058-27-7

Specification

CAS No. 81058-27-7
Molecular Formula C26H43BrO9
Molecular Weight 579.5 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1
Standard InChI Key BSDBCYHGMPHOAL-SFFUCWETSA-N
Isomeric SMILES CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
SMILES CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Canonical SMILES CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator